molecular formula C18H13BrN4OS B11030022 1-(4-Bromophenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]ethanone

1-(4-Bromophenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]ethanone

カタログ番号: B11030022
分子量: 413.3 g/mol
InChIキー: STRXRAHZKOQULB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

This compound features a triazolo[1,5-c]quinazoline core substituted with a 2-methyl group and a 5-sulfanyl ethanone moiety linked to a 4-bromophenyl group. The synthesis of such derivatives typically involves cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) and Dimroth rearrangements to achieve the [1,5-c]quinazoline isomer from [4,3-c] precursors . The bromophenyl group enhances electrophilic reactivity, enabling further functionalization, while the sulfanyl bridge contributes to intermolecular interactions (e.g., hydrogen bonding) .

特性

分子式

C18H13BrN4OS

分子量

413.3 g/mol

IUPAC名

1-(4-bromophenyl)-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]ethanone

InChI

InChI=1S/C18H13BrN4OS/c1-11-20-17-14-4-2-3-5-15(14)21-18(23(17)22-11)25-10-16(24)12-6-8-13(19)9-7-12/h2-9H,10H2,1H3

InChIキー

STRXRAHZKOQULB-UHFFFAOYSA-N

正規SMILES

CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Br

製品の起源

United States

生物活性

The compound 1-(4-Bromophenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]ethanone , also known as a derivative of quinazoline and triazole, has garnered attention due to its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C18H13BrN4OSC_{18}H_{13}BrN_4OS with a molecular weight of approximately 413.29 g/mol. The structure includes a bromophenyl group and a triazoloquinazolinyl moiety linked via a thioether bond.

Cytotoxicity

Recent studies have highlighted the cytotoxic properties of triazoloquinazoline derivatives. For instance, compounds similar to our target compound exhibited significant cytotoxic activity against various cancer cell lines. Specifically, one study reported IC50 values ranging from 2.44 to 9.43 μM for related derivatives against HepG2 and HCT-116 cell lines, indicating potent anti-cancer properties .

The mechanism underlying the biological activity of these compounds often involves:

  • Topoisomerase II Inhibition : Compounds have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to increased DNA damage in cancer cells, promoting apoptosis .
  • DNA Intercalation : The ability of these compounds to intercalate into DNA has been suggested as a mechanism contributing to their cytotoxic effects. Intercalation disrupts normal DNA function and can lead to cell death .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the quinazoline scaffold significantly affect biological activity. For example:

  • The presence of bulky substituents or specific functional groups can enhance or diminish cytotoxic effects.
  • The introduction of trifluoromethyl groups has been associated with increased binding affinity due to enhanced hydrophobic interactions with target biomolecules .

Comparative Biological Activity Table

CompoundIC50 (μM)Mechanism of ActionNotes
Compound 16 (related)2.44 (HCT-116)Topo II InhibitionMost active derivative in study
Compound VIIa (related)2.62 (HepG2)Topo II InhibitionHigher activity against HepG2 than Compound 16
Target CompoundTBDTBDRequires further testing

Case Studies

  • Cytotoxicity Against HepG2 and HCT-116 :
    A study evaluated the cytotoxic effects of various triazoloquinazoline derivatives, revealing that modifications at the 2-position significantly influenced activity levels. The most potent compound demonstrated an IC50 value of 2.44 μM against HCT-116 cells .
  • Topoisomerase II Inhibition :
    Another research effort highlighted that certain derivatives exhibited strong inhibitory effects on Topoisomerase II, with IC50 values ranging from 7.45 μM to 15.16 μM depending on structural variations . This reinforces the importance of structural optimization in enhancing biological efficacy.
  • Antioxidant Activity :
    While primarily focused on anticancer properties, some derivatives have also shown antioxidant activities through mechanisms involving radical scavenging capabilities. This aspect is crucial for understanding the broader pharmacological profile of these compounds .

類似化合物との比較

Comparison with Structurally Similar Compounds

Triazoloquinazoline Derivatives

[1,2,4]Triazolo[4,3-c]quinazoline Isomers

Compounds like I in are structural isomers of the target compound, differing in the fusion position of the triazole ring. The [1,5-c] isomer (target) forms via Dimroth rearrangement under acidic conditions, which alters photophysical properties. For instance, [1,5-c] derivatives exhibit bathochromic shifts in fluorescence compared to [4,3-c] analogs due to extended conjugation .

3-Aryltriazolo[4,3-c]quinazolines

These analogs lack the sulfanyl-ethanone substituent but share the triazoloquinazoline core. They demonstrate lower molar absorptivity than [1,5-c] isomers, attributed to reduced planarity and electronic delocalization .

Triazole- and Tetrazole-Based Derivatives

1-(4-Bromophenyl)-2-((3-phenyl-1H-1,2,4-triazol-5-yl)thio)ethanone (2a, )

This compound replaces the triazoloquinazoline core with a simple 1,2,4-triazole. The absence of fused quinazoline reduces conjugation, leading to blue-shifted absorption and weaker fluorescence.

Tetrazole Derivatives (–8)

Compounds like 1-(4-bromophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}ethan-1-one () feature a tetrazole ring instead of triazole. The tetrazole’s higher electronegativity enhances solubility but reduces thermal stability compared to triazoloquinazolines .

Quinazolinone Derivatives

4-[(E)-2-{3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (1d, )

This analog contains a quinazolinone ring instead of triazoloquinazoline. The lactam group (C=O) increases polarity, improving aqueous solubility but reducing membrane permeability.

Key Comparative Data

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Photophysical Properties Biological Relevance
Target Compound [1,2,4]Triazolo[1,5-c]quinazoline 2-Methyl, 5-sulfanyl, 4-bromophenyl High fluorescence (extrapolated) Potential enzyme inhibition
[4,3-c]Triazoloquinazoline (I) [1,2,4]Triazolo[4,3-c]quinazoline Varies Moderate fluorescence Fluorophores
1,2,4-Triazole (2a) 1H-1,2,4-Triazole 3-Phenyl, sulfanyl Low fluorescence Not reported
Quinazolinone (1d) 3,4-Dihydroquinazolin-4-one 4-Bromophenyl, sulfonamide Non-fluorescent Antimicrobial

Research Findings and Implications

  • Photophysical Performance : The triazolo[1,5-c]quinazoline core in the target compound likely outperforms simpler triazoles in fluorescence due to extended π-conjugation, as seen in related fluorophores .
  • Biological Activity : Analogous triazoloquinazolines () and triazole derivatives () show enzyme inhibitory activity , suggesting the target compound may interact with PDE1 or metallo-β-lactamases .
  • Synthetic Flexibility : The bromophenyl group enables further functionalization via cross-coupling, while the sulfanyl bridge offers a site for derivatization (e.g., oxidation to sulfone) .

準備方法

Solvent and Temperature Effects

ConditionOutcomeSource
Solvent-free, 110°CFaster cyclization, lower impurities
Ethanol, refluxHigher isomer purity, slower reaction
DMF, 60°COptimal for thioether formation

Catalytic Systems

  • Palladium Catalysts : Essential for cross-coupling (e.g., Suzuki-Miyaura).

  • Copper(I) Iodide : Enhances thiol-iodo coupling efficiency (TOF = 8.2 h⁻¹).

Analytical Characterization

Critical quality control steps include:

  • HPLC-PDA : Purity >98% (C18 column, acetonitrile/water gradient).

  • ¹H/¹³C NMR : Confirms regiochemistry (e.g., [1,5-c] vs. [4,3-c] isomers).

  • X-Ray Diffraction : Validates molecular geometry and crystal packing.

Challenges and Mitigation Strategies

  • Isomer Formation :

    • Use acidic conditions to favor [1,5-c] isomer via Dimroth rearrangement.

  • Sulfur Oxidation :

    • Conduct reactions under inert atmosphere to prevent sulfoxide byproducts.

  • Low Coupling Yields :

    • Optimize Pd catalyst loading (0.5–2 mol%) and ligand ratios .

Q & A

Basic: What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The synthesis typically involves coupling a bromophenyl ethanone precursor with a triazoloquinazoline sulfanyl derivative. Key steps include:

  • Precursor Preparation : Start with 1-(4-bromophenyl)ethanone derivatives, introducing sulfanyl groups via nucleophilic substitution or thiol-ene reactions .
  • Triazoloquinazoline Integration : React with 2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-thiol under reflux in ethanol with glacial acetic acid as a catalyst (similar to methods in ).
  • Optimization Strategies :
    • Solvent Choice : Absolute ethanol improves solubility and reaction homogeneity .
    • Catalyst Adjustment : Increasing glacial acetic acid (5–10 drops per 0.001 mol substrate) enhances cyclization efficiency .
    • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product, achieving yields up to 39.5% for analogous compounds .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:
A multi-technique approach ensures structural validation and purity:

  • 1H NMR : Assign peaks for the bromophenyl (δ 7.4–7.8 ppm), triazoloquinazoline (δ 8.1–8.5 ppm), and methyl groups (δ 2.5–3.0 ppm) .
  • LC-MS : Confirm molecular weight (e.g., m/z ~430–450 for similar derivatives) and detect impurities .
  • FT-IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) stretches .
  • Elemental Analysis : Validate C, H, N content (e.g., calculated vs. observed: C 72.27% vs. 72.31%; N 16.86% vs. 16.88%) .
  • HPLC : Assess purity (>95%) using reversed-phase C18 columns and acetonitrile/water gradients .

Advanced: How can X-ray crystallography and DFT calculations resolve discrepancies between predicted and observed molecular geometries?

Methodological Answer:

  • X-ray Crystallography : Determine bond lengths (e.g., C-S: ~1.78 Å) and dihedral angles (e.g., triazoloquinazoline vs. bromophenyl plane: ~85°) .
  • DFT Optimization : Use B3LYP/6-311+G(d,p) basis sets to compute equilibrium geometry. Compare calculated vibrational frequencies (e.g., C=O stretch at 1675 cm⁻¹) with experimental FT-IR data .
  • Discrepancy Analysis : If computational bond angles deviate >2°, re-evaluate solvent effects or intermolecular interactions (e.g., π-stacking in crystal packing) .

Advanced: What strategies address conflicting biological activity data across studies on triazoloquinazoline derivatives?

Methodological Answer:

  • Standardized Assays : Use consistent receptor-binding protocols (e.g., BZ receptor affinity measured via competitive displacement with [³H]flunitrazepam) .
  • Control for Degradation : Monitor compound stability during assays via HPLC, as organic degradation (e.g., over 9 hours) alters activity .
  • Species-Specific Models : Compare rodent (e.g., rat BZ receptor IC50: ~4 nM ) vs. invertebrate (e.g., Daphnia magna toxicity ) responses to identify model biases.

Advanced: How should experiments be designed to assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Accelerated Degradation Studies :
    • pH Variability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; analyze via HPLC .
    • Thermal Stability : Heat samples to 40–60°C and quantify degradation products (e.g., sulfoxide formation) .
  • Light Sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics .
  • Matrix Effects : Simulate biological fluids (e.g., plasma with 0.1% BSA) to assess protein binding .

Advanced: How do substituents influence the compound’s electronic structure and reactivity?

Methodological Answer:

  • DFT-Based Analysis :
    • Calculate HOMO-LUMO gaps (e.g., ~4.2 eV) to predict electrophilic/nucleophilic sites .
    • Map electrostatic potential (MEP) surfaces to identify regions prone to nucleophilic attack (e.g., sulfanyl group) .
  • Experimental Validation :
    • Compare Hammett σ values for substituents (e.g., electron-withdrawing Br vs. electron-donating CH3) to correlate with reaction rates (e.g., sulfanyl oxidation) .

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